molecular formula C2H3FS B12580472 Fluoroethanethial CAS No. 202069-30-5

Fluoroethanethial

Cat. No.: B12580472
CAS No.: 202069-30-5
M. Wt: 78.11 g/mol
InChI Key: XJIHXDMRYXTMLG-UHFFFAOYSA-N
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Description

Fluoroethanethial is an organofluorine compound characterized by the presence of a fluorine atom attached to an ethanethial group

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoroethanethial can be synthesized through several methods. One common approach involves the reaction of ethanethial with a fluorinating agent under controlled conditions. For instance, the reaction of ethanethial with sulfur tetrafluoride (SF4) can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Fluoroethanethial undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form fluoroethanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield fluoroethanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide (OH-), amine (NH2-)

Major Products

    Oxidation: Fluoroethanoic acid

    Reduction: Fluoroethanol

    Substitution: Various substituted ethanethial derivatives

Scientific Research Applications

Fluoroethanethial has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.

    Medicine: Explored for its potential use in pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of fluoroethanethial involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Fluoroethanethial can be compared with other similar compounds, such as:

    Fluoroethanol: Both compounds contain a fluorine atom, but fluoroethanol has a hydroxyl group instead of a thial group. Fluoroethanol is more commonly used in organic synthesis and as a solvent.

    Fluoroethanoic acid: This compound is the oxidized form of this compound and is used in different chemical reactions and applications.

    Fluoromethane: A simpler fluorinated compound with a single carbon atom. It is used as a refrigerant and in other industrial applications.

Properties

CAS No.

202069-30-5

Molecular Formula

C2H3FS

Molecular Weight

78.11 g/mol

IUPAC Name

2-fluoroethanethial

InChI

InChI=1S/C2H3FS/c3-1-2-4/h2H,1H2

InChI Key

XJIHXDMRYXTMLG-UHFFFAOYSA-N

Canonical SMILES

C(C=S)F

Origin of Product

United States

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